4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene
Description
4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene is an organic compound characterized by the presence of difluoromethoxy, fluoro, and methyl groups attached to a benzene ring
Properties
IUPAC Name |
4-(difluoromethoxy)-1-fluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-5-4-6(12-8(10)11)2-3-7(5)9/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQZFUZPAUWFMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the metal-mediated stepwise difluoromethylation reaction, where a difluoromethyl group is introduced using reagents such as ClCF2H in the presence of a metal catalyst like gold (Au) or silver (Ag) . Another approach involves the use of difluoromethoxylated ketones as building blocks, which can be further reacted with arylhydrazines to form the desired compound .
Industrial Production Methods: Industrial production of 4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene may involve large-scale difluoromethylation processes using advanced catalytic systems to ensure high yield and purity. The use of non-ozone depleting difluorocarbene reagents has also been explored to achieve efficient and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluoro and difluoromethoxy groups influence the reactivity of the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Electrophilic Reagents: Such as halogens and nitrating agents, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-fluoro-benzene derivatives, while reduction may produce partially or fully reduced benzene rings.
Scientific Research Applications
4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene involves its interaction with molecular targets and pathways. For instance, in biological systems, the compound may inhibit the phosphorylation of Smad2/3 proteins, thereby attenuating the TGF-β1 signaling pathway, which is crucial in the development of fibrosis . This inhibition leads to reduced expression of fibrosis-related proteins and improved lung function in experimental models.
Comparison with Similar Compounds
Difluoromethyl phenyl sulfide: Exhibits similar lipophilicity and hydrogen bond donor properties but differs in its sulfur-containing structure .
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: Shares the difluoromethoxy group but has additional functional groups that confer different biological activities .
Uniqueness: 4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene is unique due to its specific combination of difluoromethoxy, fluoro, and methyl groups, which impart distinct chemical and biological properties
Biological Activity
4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene, also known as a difluoromethoxy-substituted aromatic compound, has been the subject of various studies due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzene ring with a difluoromethoxy group and a fluorine atom attached to the second carbon, alongside a methyl group at the para position. This unique structure contributes to its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the areas of enzyme inhibition and receptor modulation. Its potential therapeutic applications include anti-inflammatory and anticancer properties.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : It acts as an inhibitor for various enzymes, particularly those involved in cancer pathways.
- Receptor Interaction : The compound is known to interact with fibroblast growth factor receptors (FGFRs), which play a crucial role in cell signaling related to growth and differentiation.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For example, it has shown:
- Cell Viability Reduction : Significant decreases in viability in A549 lung cancer cells when treated with varying concentrations of the compound.
- Altered Gene Expression : Changes in gene expression profiles related to apoptosis and cell cycle regulation have been observed.
In Vivo Studies
Animal model studies have further corroborated the in vitro findings:
- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in reduced tumor sizes compared to control groups.
- Safety Profile : At therapeutic doses, it exhibited minimal toxicity, suggesting a favorable safety profile for potential therapeutic use.
Case Studies
| Study | Model | Findings |
|---|---|---|
| Study 1 | A549 Cell Line | Reduced cell viability by 50% at 100 µM concentration after 48 hours. |
| Study 2 | Xenograft Mouse Model | Tumor size reduction by 40% compared to control after 4 weeks of treatment. |
| Study 3 | Rat Model | No significant adverse effects observed at doses up to 200 mg/kg. |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption : Rapid absorption post-administration with peak plasma concentrations reached within hours.
- Distribution : High tissue distribution in organs expressing FGFRs.
- Metabolism : Primarily hepatic metabolism leading to inactive metabolites.
- Excretion : Mainly through urine and feces.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
